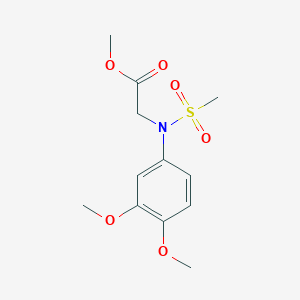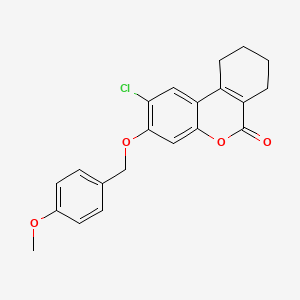
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a tetrahydrobenzochromenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzopyran core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxybenzyl group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Use of continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or thioethers.
科学研究应用
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Signaling pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-((4-methoxyphenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one
- 2-Chloro-3-((4-ethoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one
- 2-Chloro-3-((4-methoxybenzyl)oxy)-6H-benzo©chromen-6-one
Uniqueness
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-chloro-3-[(4-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-24-14-8-6-13(7-9-14)12-25-20-11-19-17(10-18(20)22)15-4-2-3-5-16(15)21(23)26-19/h6-11H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZNESOKPPSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
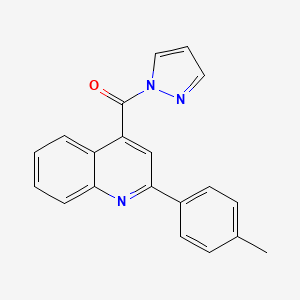
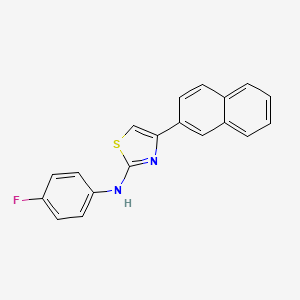
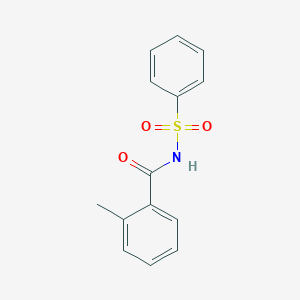
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)
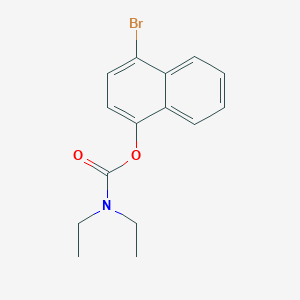
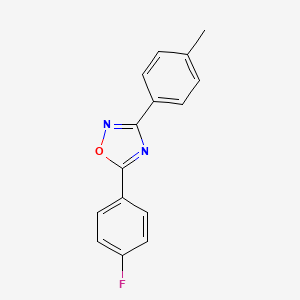
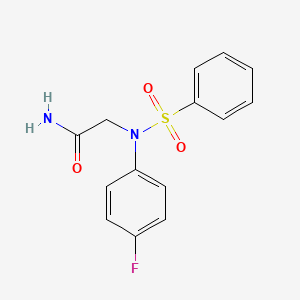
![(4E)-N-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine](/img/structure/B5769554.png)
![N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B5769558.png)

![ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate](/img/structure/B5769575.png)
![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)
![6-METHOXY-4-METHYL-2-{[(3-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5769602.png)
